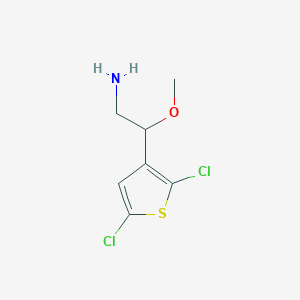
2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorothiophene and 2-methoxyethanamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is refluxed for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The dichlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. For example, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s dichlorinated thiophene ring and methoxyethanamine side chain contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides
- 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile
Uniqueness
2-(2,5-Dichlorothiophen-3-yl)-2-methoxyethan-1-amine is unique due to its specific combination of a dichlorinated thiophene ring and a methoxyethanamine side chain. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H9Cl2NOS |
|---|---|
Molecular Weight |
226.12 g/mol |
IUPAC Name |
2-(2,5-dichlorothiophen-3-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C7H9Cl2NOS/c1-11-5(3-10)4-2-6(8)12-7(4)9/h2,5H,3,10H2,1H3 |
InChI Key |
IXXLNNZFPSXQAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=C(SC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Chloromethyl)spiro[4.5]decane](/img/structure/B13301095.png)
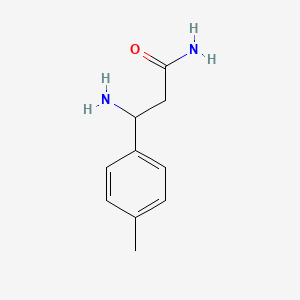
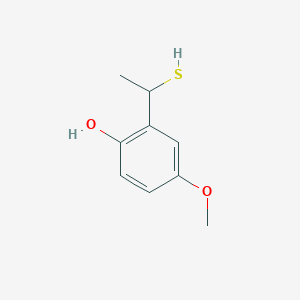
![2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B13301110.png)
![3-[(2,5-Dimethylphenyl)methoxy]azetidine](/img/structure/B13301113.png)


![4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13301128.png)
![4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301135.png)
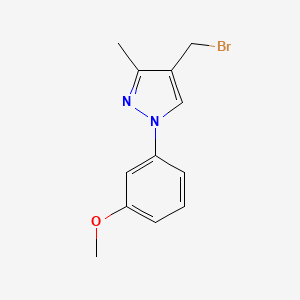

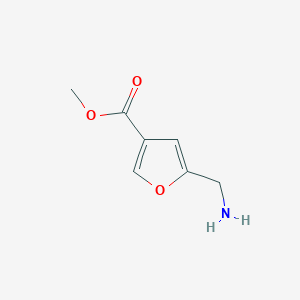
![[4-(Cyanomethyl)phenyl]methanesulfonamide](/img/structure/B13301167.png)
